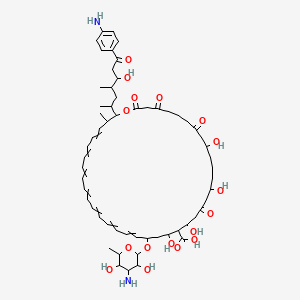![molecular formula C12H9NaO2S B12298904 Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
Sodium [1,1'-biphenyl]-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium [1,1’-biphenyl]-4-sulfinate is an organic sodium salt derived from [1,1’-biphenyl]-4-sulfonic acid. It is a white crystalline powder that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in organic synthesis and its utility in the preparation of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-4-sulfinate typically involves the sulfonation of biphenyl followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Sulfonation: Biphenyl is treated with sulfuric acid to introduce the sulfonic acid group, forming [1,1’-biphenyl]-4-sulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to produce sodium [1,1’-biphenyl]-4-sulfinate.
Industrial Production Methods: In industrial settings, the production of sodium [1,1’-biphenyl]-4-sulfinate is carried out in large-scale reactors where controlled conditions of temperature and pressure are maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Sodium [1,1’-biphenyl]-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Typical conditions involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Produces sulfonic acids.
Reduction: Yields sulfides.
Substitution: Results in various substituted biphenyl derivatives.
Scientific Research Applications
Sodium [1,1’-biphenyl]-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium [1,1’-biphenyl]-4-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the biphenyl moiety provides a stable aromatic system that can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- Sodium [1,1’-biphenyl]-2-sulfinate
- Sodium [1,1’-biphenyl]-3-sulfinate
- Sodium [1,1’-biphenyl]-4-sulfonate
Comparison:
- Sodium [1,1’-biphenyl]-4-sulfinate is unique due to its specific sulfonate group position, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behavior and utility in synthesis.
- Sodium [1,1’-biphenyl]-2-sulfinate and Sodium [1,1’-biphenyl]-3-sulfinate have sulfonate groups at different positions, leading to variations in their chemical properties and reactivity.
- Sodium [1,1’-biphenyl]-4-sulfonate is another related compound, but it differs in its ionic form and specific applications.
This comprehensive overview highlights the significance of sodium [1,1’-biphenyl]-4-sulfinate in various fields and its unique chemical properties
Properties
Molecular Formula |
C12H9NaO2S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
sodium;4-phenylbenzenesulfinate |
InChI |
InChI=1S/C12H10O2S.Na/c13-15(14)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14);/q;+1/p-1 |
InChI Key |
ZCOLEKULGWLSNN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


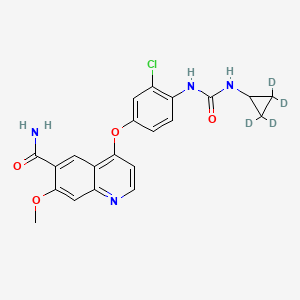
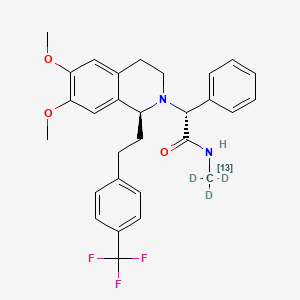
![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
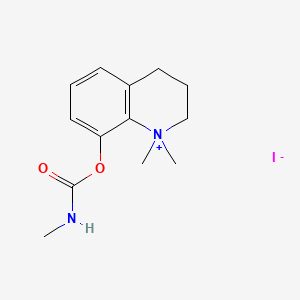
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)
![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
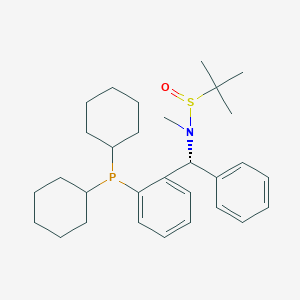
![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)

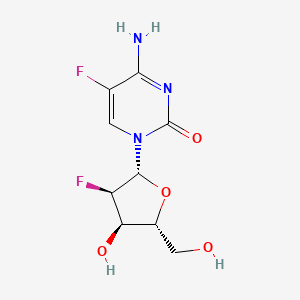
![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
